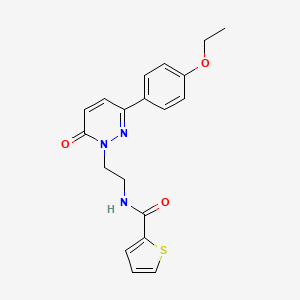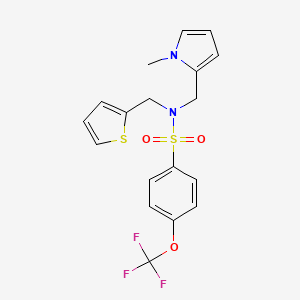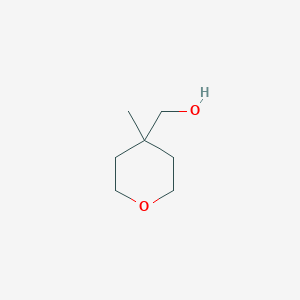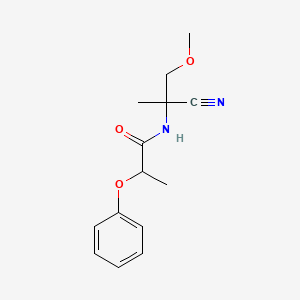![molecular formula C19H19N7O2S2 B2618757 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 894061-80-4](/img/structure/B2618757.png)
2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19N7O2S2 and its molecular weight is 441.53. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
This compound has been investigated as a novel electron acceptor for organic light-emitting diodes (OLEDs). Specifically, it serves as a high-efficiency thermally activated delayed fluorescence (TADF) emitter. TADF materials exhibit both fluorescence and phosphorescence properties, making them promising candidates for efficient OLEDs. The compound’s emission properties contribute to green light emission, and solution-processed OLEDs based on this compound have demonstrated good performance, with an external quantum efficiency (EQE) of up to 6.2% .
Energetic Materials
The compound’s structure suggests potential applications in energetic materials. While further research is needed, its unique arrangement of fused triazole rings may lead to interesting properties. For example, related compounds based on fused-triazole backbones have shown high thermal stability, low sensitivity to impact and friction, and good calculated detonation performances. Investigating its energetic salts and their properties could reveal valuable insights for applications in propellants, explosives, or other energetic formulations .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which shares similarities with the compound, has been explored as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. Docking studies suggest that interactions between the nitrogen atom in the pyridine ring and specific residues could enhance the compound’s activity. LSD1 inhibitors play a role in epigenetic regulation and have potential therapeutic applications in cancer treatment .
Photocatalysis and Light-Driven Reactions
Although not directly studied for this compound, the presence of triazole and pyridazine moieties suggests potential applications in photocatalysis. Researchers could explore its ability to absorb light and catalyze chemical reactions, such as hydrogen evolution or organic transformations. Investigating its photophysical properties and reactivity under light irradiation may reveal interesting behavior .
Materials Science
Given its rigid electron-accepting structure, this compound could find applications in materials science. Researchers might explore its use as a building block for constructing functional materials, such as polymers, liquid crystals, or conductive materials. Its unique arrangement of heterocyclic rings could impart specific properties, such as charge transport or optical behavior .
Drug Discovery
While not extensively studied, compounds with similar triazole and pyridazine cores have been investigated for potential drug-like properties. Researchers could explore the compound’s interactions with biological targets, its pharmacokinetics, and its potential as a lead compound for drug development. Computational methods and in vitro assays could provide insights into its biological activity .
特性
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2S2/c1-3-17-22-23-18(30-17)20-16(27)11-29-19-24-21-15-10-9-14(25-26(15)19)12-5-7-13(8-6-12)28-4-2/h5-10H,3-4,11H2,1-2H3,(H,20,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXHYGVNSHQLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2618679.png)




![4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2618688.png)
![2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2618689.png)
![6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2618690.png)

![N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2618693.png)

![N-allyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2618696.png)